
1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C26H31ClN2O3 and its molecular weight is 455. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Antagonistic Properties
One significant area of research involves the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, reveal insights into the conformational analysis and the development of unified pharmacophore models. These models help in understanding the steric binding interactions with the receptor, suggesting potential applications in designing compounds for targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Evaluation of Antagonists
Research on the synthesis and evaluation of antagonists for specific receptors is another critical application. For example, the synthesis of α-hydroxyamides as antagonists of the M3 muscarinic receptor highlights the process of designing and evaluating compounds for their potential therapeutic applications (Broadley et al., 2011).
Pharmacokinetics and Metabolic Studies
The pharmacokinetics and metabolic studies of related compounds, such as 1-methyl-4-piperidyl diphenylpropoxyacetate hydrochloride, demonstrate the methods used to quantify and understand the metabolism and distribution of compounds in biological systems. These studies are crucial for the development of pharmaceuticals, ensuring their safety and efficacy (Marunaka et al., 1987).
Anticancer and Antimicrobial Research
Research into the synthesis and biological evaluation of compounds for anticancer and antimicrobial activities is a significant application. For instance, studies on the synthesis and evaluation of 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities showcase the potential therapeutic applications of such compounds (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O3/c27-22-10-8-21(9-11-22)26(14-4-5-15-26)25(31)28-18-20-12-16-29(17-13-20)24(30)19-32-23-6-2-1-3-7-23/h1-3,6-11,20H,4-5,12-19H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMIRBJVHWGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


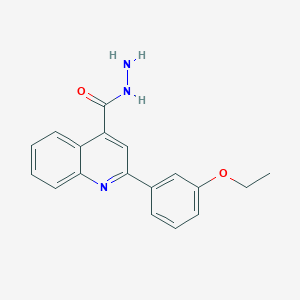
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
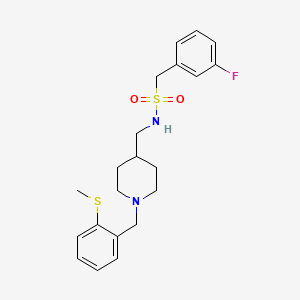
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)

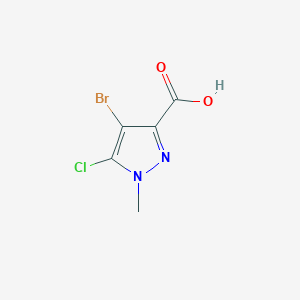


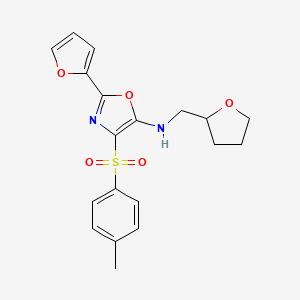
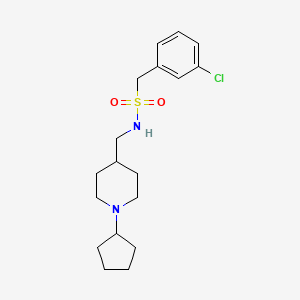
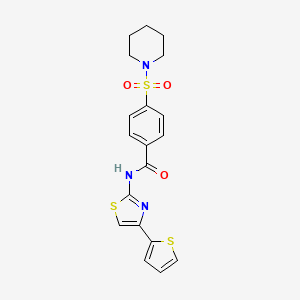
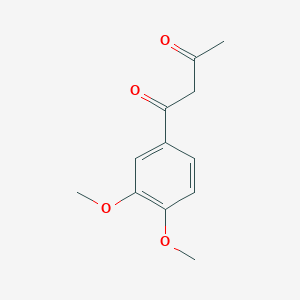
![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)